molecular formula C7H7FN2O2 B12852604 Methyl 5-Amino-6-fluoropicolinate

Methyl 5-Amino-6-fluoropicolinate

Cat. No.: B12852604
M. Wt: 170.14 g/mol
InChI Key: SFASXXLLOUKBLK-UHFFFAOYSA-N
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Description

Methyl 5-Amino-6-fluoropicolinate is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of picolinic acid, featuring both an amino group and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Amino-6-fluoropicolinate typically involves the following steps:

    Nitration: The starting material, 6-fluoropicolinic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced further to modify the amino group or the ester functionality.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amino alcohols or reduced esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-Amino-6-fluoropicolinate has diverse applications in scientific research:

    Chemistry: Used

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

methyl 5-amino-6-fluoropyridine-2-carboxylate

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3

InChI Key

SFASXXLLOUKBLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)F

Origin of Product

United States

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